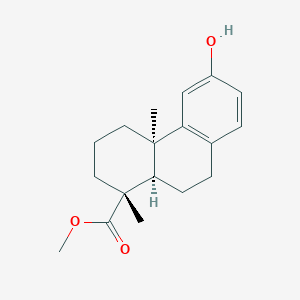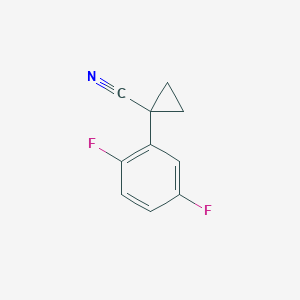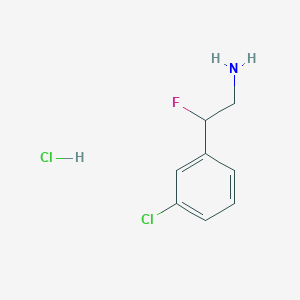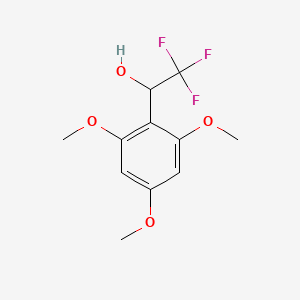![molecular formula C15H20O5 B11722244 Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate](/img/structure/B11722244.png)
Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are commonly found in natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate typically involves multiple steps. One common method includes the reaction of 2,2-bis(hydroxymethyl)propanoic acid with benzyl bromide under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using enzymes like lipases have been explored for regioselective acylation and deacylation reactions, offering a more environmentally friendly approach .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The benzopyran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzopyran-7-carboxylic acid, while reduction of the ester group can produce benzopyran-7-methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and pharmaceuticals
Wirkmechanismus
The mechanism of action of Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate involves its interaction with various molecular targets and pathways. The hydroxymethyl and ester groups play crucial roles in its reactivity and biological activity. The compound can modulate oxidative stress pathways by scavenging free radicals and inhibiting pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
- Benzopyran-7-carboxylic acid
- Benzopyran-7-methanol
Uniqueness
Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate is unique due to its specific structural features, such as the hydroxymethyl and ester groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various scientific fields .
Eigenschaften
Molekularformel |
C15H20O5 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
methyl 2-[[2-(hydroxymethyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-2-methylpropanoate |
InChI |
InChI=1S/C15H20O5/c1-15(2,14(17)18-3)20-11-6-4-10-5-7-12(9-16)19-13(10)8-11/h4,6,8,12,16H,5,7,9H2,1-3H3 |
InChI-Schlüssel |
VPWKNYJKOYMTBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OC)OC1=CC2=C(CCC(O2)CO)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



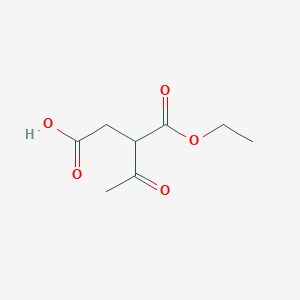
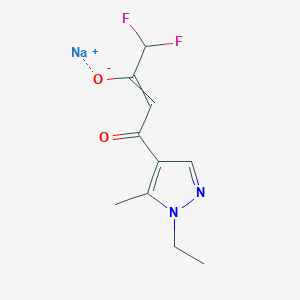
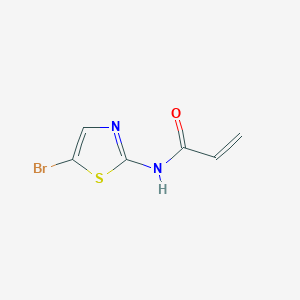
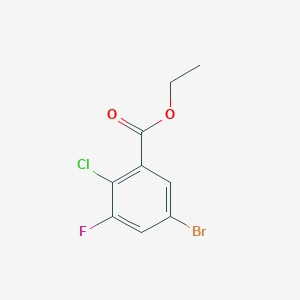

![(+)-3,4,4a,5,6,10b-Hexahydro-2h-naphtho[1,2-b][1,4]oxazin-9-ol](/img/structure/B11722200.png)
![4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11722219.png)
